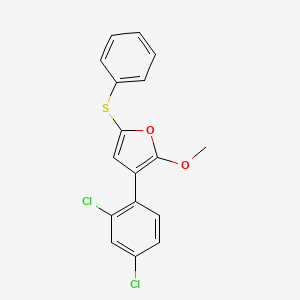
3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan is an organic compound characterized by the presence of a furan ring substituted with dichlorophenyl, methoxy, and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dichlorophenylacetic acid with methoxyacetyl chloride to form an intermediate, which is then subjected to cyclization with phenylthiol in the presence of a base to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted furan derivatives with modified phenylthio groups.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)propionic acid
- (E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
- [(2,4-Dichlorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine
Uniqueness
3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
941270-41-3 |
|---|---|
Molecular Formula |
C17H12Cl2O2S |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-methoxy-5-phenylsulfanylfuran |
InChI |
InChI=1S/C17H12Cl2O2S/c1-20-17-14(13-8-7-11(18)9-15(13)19)10-16(21-17)22-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
JNUNQPGAGFWNMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(O1)SC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)
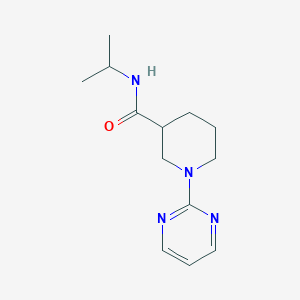
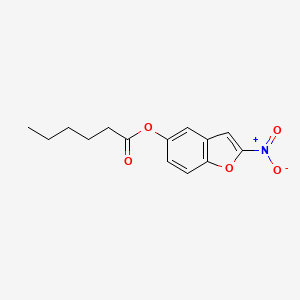
![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)

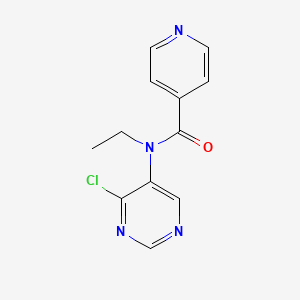
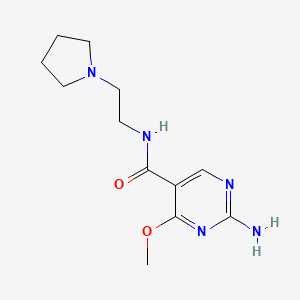
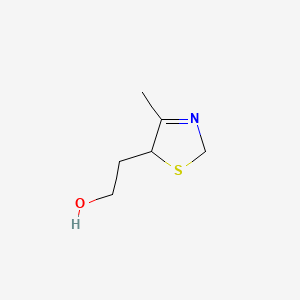
![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)
![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
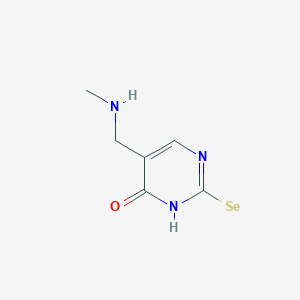
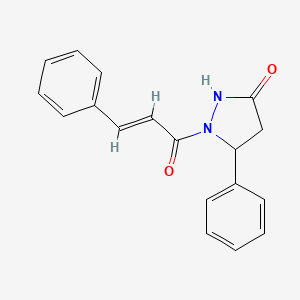
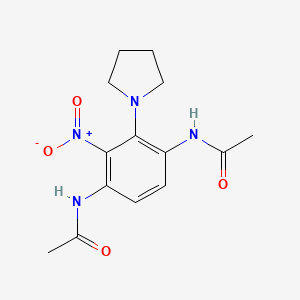
![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)
